molecular formula C15H20N4O2 B173478 6-Amino-1-benzyl-5-isobutylamino-1H-pyrimidine-2,4-dione CAS No. 139146-72-8

6-Amino-1-benzyl-5-isobutylamino-1H-pyrimidine-2,4-dione

Cat. No. B173478
CAS RN: 139146-72-8
M. Wt: 288.34 g/mol
InChI Key: ZGUPZDIHCLAZJB-UHFFFAOYSA-N
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Description

“6-Amino-1-benzyl-5-isobutylamino-1H-pyrimidine-2,4-dione” is a chemical compound with the CAS Number: 139146-72-8 . Its molecular formula is C15H20N4O2 , and it has a molecular weight of 288.35 . The compound is also known by the synonym 6-amino-1-benzyl-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N4O2/c1-10(2)8-17-12-13(16)19(15(21)18-14(12)20)9-11-6-4-3-5-7-11/h3-7,10,17H,8-9,16H2,1-2H3,(H,18,20,21) . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Chemical Properties and Complex Formation

This compound's chemistry, especially its ability to form complexes with various metals, is of significant interest. The detailed review of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) highlights the preparation and properties of these organic compounds and their protonated/deprotonated forms. The exploration extends to complex compounds, spectroscopic properties, structures, magnetic properties, and potential for biological and electrochemical activity. This foundational research opens avenues for investigating unknown analogues, including 6-Amino-1-benzyl-5-isobutylamino-1H-pyrimidine-2,4-dione, in future applications (Boča, Jameson, & Linert, 2011).

Pharmacological Applications

Research into pyrimidine derivatives, including structures similar to 6-Amino-1-benzyl-5-isobutylamino-1H-pyrimidine-2,4-dione, has shown that these compounds exhibit a broad spectrum of pharmacological effects. This includes anti-inflammatory, antiviral, antibacterial, antifungal, and antituberculosis activities. A comprehensive analysis of recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives provides a foundation for developing new compounds with enhanced pharmacological profiles with minimal toxicity (Rashid et al., 2021).

Role in Synthesis of Novel Compounds

The synthesis of novel compounds, particularly those with potential medicinal applications, is another significant area of interest. For instance, the pyranopyrimidine core, closely related to the structure of 6-Amino-1-benzyl-5-isobutylamino-1H-pyrimidine-2,4-dione, is noted for its versatility in medicinal chemistry. This core structure serves as a precursor for a wide range of compounds with broad synthetic applications and bioavailability. Research focusing on synthetic pathways, using diverse catalysts for developing pyranopyrimidine scaffolds, underscores the importance of such compounds in the development of lead molecules for pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for this compound . The MSDS will provide comprehensive information on handling, storage, and disposal of the compound.

properties

IUPAC Name

6-amino-1-benzyl-5-(2-methylpropylamino)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10(2)8-17-12-13(16)19(15(21)18-14(12)20)9-11-6-4-3-5-7-11/h3-7,10,17H,8-9,16H2,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUPZDIHCLAZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-benzyl-5-isobutylamino-1H-pyrimidine-2,4-dione

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